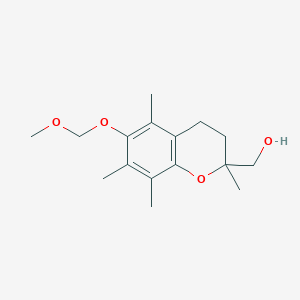










|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH3:17])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([CH2:15][OH:16])([CH3:14])[CH2:6][CH2:5]2.[H-].[Na+].[CH3:20][O:21][CH2:22]Cl>CN(C)C=O.C1C=CC=CC=1>[CH3:20][O:21][CH2:22][O:1][C:2]1[C:3]([CH3:17])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([CH2:15][OH:16])([CH3:14])[CH2:6][CH2:5]2 |f:1.2|
|


|
Name
|
|
|
Quantity
|
16.1 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C(=C2CCC(OC2=C(C1C)C)(C)CO)C
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring and under a nitrogen stream
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
in oil (which had been washed with cyclohexane 3 times)
|
|
Type
|
ADDITION
|
|
Details
|
were added gradually to the resulting solution at 5°-10° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was reacted for 1 hour at room temperature
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 3°-5° C.
|
|
Type
|
ADDITION
|
|
Details
|
were added dropwise
|
|
Type
|
ADDITION
|
|
Details
|
After the whole of this had been added
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was reacted for 1 hour at room temperature
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with cyclohexane
|
|
Type
|
WASH
|
|
Details
|
The extract was washed four times with a 5% w/v aqueous solution of sodium hydroxide
|
|
Type
|
CUSTOM
|
|
Details
|
It was then dried
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCOC=1C(=C2CCC(OC2=C(C1C)C)(C)CO)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |